N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline
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Overview
Description
N-[3-(TERT-BUTYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE is a complex organic compound characterized by its thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(TERT-BUTYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE typically involves the reaction of 2-aminothiazole derivatives with appropriate aldehydes or ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(TERT-BUTYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or activator of specific enzymes.
Medicine: Research suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which N-[3-(TERT-BUTYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazole ring structure allows it to bind to specific sites, modulating the activity of these targets. This binding can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-3-(tert-butyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine
- N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine
Uniqueness
Compared to similar compounds, N-[3-(TERT-BUTYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24N2S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-tert-butyl-N-(2,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H24N2S/c1-15-11-12-18(16(2)13-15)22-20-23(21(3,4)5)19(14-24-20)17-9-7-6-8-10-17/h6-14H,1-5H3 |
InChI Key |
ZWKBQKJTKHWQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C(C)(C)C)C |
Origin of Product |
United States |
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